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Compound of Interest

2-Chloro-5,6,7,8-tetrahydro-1,6-
Compound Name:
naphthyridine

cat. No.: B1592278

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a synthetic organic compound built upon
the 1,6-naphthyridine core, which is recognized as a privileged scaffold in medicinal chemistry.
Its structure is characterized by a bicyclic system containing two nitrogen atoms, a reactive
chloro-substituent on the pyridine ring, and a fully saturated piperidine ring. This unique
combination of features dictates its reactivity and utility as a versatile building block.

The compound is most commonly available as a free base or as a hydrochloride salt, a critical
distinction for experimental design, particularly concerning solubility and reactivity. The nitrogen
atoms within the bicyclic framework possess lone pairs of electrons, conferring basic character
to the molecule.[1]

Table 1: Chemical Identifiers and Properties
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2-Chloro-5,6,7,8-

2-Chloro-5,6,7,8-
tetrahydro-1,6-

Property tetrahydro-1,6- .
- naphthyridine HCI
naphthyridine (Free Base) .
(Hydrochloride Salt)
CAS Number 210539-05-2[2] 766545-20-4[1][3][4]

Molecular Formula

CsHoCIN2[2]

CsH10CI2N2[1]

Molecular Weight 168.62 g/mol [2] 205.08 g/mol [1]
2-chloro-5,6,7,8-tetrahydro-
2-chloro-5,6,7,8-tetrahydro-
IUPAC Name o 1,6-
1,6-naphthyridine[2] o )
naphthyridine;hydrochloride[1]
C1CNCC2=C1IN=C(C=C2)CIl[2 C1CNCC2=C1N=C(C=C2)Cl.C
SMILES

]

I[1]

Predicted Boiling Point

284.8+40.0 °C at 760 mmHg[5]
[6]

Not Applicable

Storage Conditions

2-8°C, under inert gas,
protected from light[4][6]

2-8°C, under inert gas[4]

Structural elucidation of this compound and its derivatives relies on a suite of standard

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) for mapping the

proton and carbon framework, Mass Spectrometry (MS) for confirming molecular weight and

fragmentation patterns, and Infrared (IR) Spectroscopy for identifying functional groups.[1]

Part 2: Synthesis and Chemical Reactivity

The utility of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine stems from both the synthetic

accessibility of its core structure and the specific reactivity imparted by the chloro-substituent.

Core Synthesis Strategies

While numerous methods exist for constructing naphthyridine rings, modern approaches

prioritize efficiency, scalability, and stereochemical control.[7][8]

Strategy A: Asymmetric Synthesis via Enantioselective Hydrogenation
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A highly elegant and scalable synthesis of the chiral 5,6,7,8-tetrahydro-1,6-naphthyridine
scaffold was developed for the production of the RORyt inverse agonist TAK-828F.[9][10][11]
This approach avoids chromatographic purification, making it suitable for large-scale
manufacturing.[9][10] The key transformations are:

o Heck-Type Vinylation: An atom-economical coupling of a chloropyridine precursor with
ethylene gas to install the required vinyl group.[9][10]

o Ammonia-Mediated Cyclization: An unprecedented and direct formation of the
dihydronaphthyridine intermediate from a 2-vinyl-3-acylpyridine precursor.[9][10]

o Enantioselective Transfer Hydrogenation: A ruthenium-catalyzed reaction that establishes
the crucial stereocenter with high enantioselectivity, yielding the final tetrahydronaphthyridine
core.[9][10]
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Asymmetric Synthesis Workflow
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Asymmetric synthesis of the tetrahydro-1,6-naphthyridine core.

Strategy B: Cobalt-Catalyzed [2+2+2] Cycloaddition

An alternative and efficient route involves the intramolecular [2+2+2] cyclization of
dialkynylnitriles.[12] This method, often promoted by microwave irradiation, provides rapid
access to the 5,6,7,8-tetrahydro-1,6-naphthyridine system from acyclic precursors.[12] The
strategy is powerful for generating molecular diversity as substituents can be readily
incorporated into the starting materials.

Key Reactivity Profile
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The primary site of reactivity on 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is the C2-
position, where the chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr).
This reaction is the cornerstone of its application as a building block, allowing for the facile
introduction of a wide array of functional groups and molecular fragments.

The electron-withdrawing nature of the pyridine nitrogen atom activates the C2-position
towards attack by nucleophiles. This enables chemists to forge new carbon-nitrogen, carbon-
oxygen, and carbon-sulfur bonds, which is fundamental to building the complex molecules
required for drug discovery programs.

General SNAr Reactivity

e.g., R:NH,ROH,RSH | 7 7==- e N
SNAr Reaction

(Base, Solvent, Heat) [Z-Substituted Produca

2-Chloro-5,6,7,8-tetrahydro-
1,6-naphthyridine
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[ Nucleophile (Nu-H)

Nucleophilic aromatic substitution (SNAr) on the scaffold.

Part 3: Strategic Applications in Drug Development

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is present in several clinically relevant
therapeutic agents, underscoring its status as a valuable pharmacophore.

Case Study 1: RORyt Inverse Agonists for Autoimmune
Diseases

Retinoid-related orphan receptor yt (RORyt) is a master transcription factor that drives the
differentiation of Th17 cells, which are pivotal in the pathology of numerous autoimmune
diseases like psoriasis and inflammatory bowel disease.[9] Inhibiting the function of RORyt is
therefore a highly sought-after therapeutic strategy.
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The compound TAK-828F, a potent and selective RORyt inverse agonist, is built upon a chiral
5,6,7,8-tetrahydro-1,6-naphthyridine core.[9] This scaffold correctly orients the appended
indane and cyclobutane moieties for high-affinity binding to the receptor, leading to the
suppression of inflammatory cytokine production.[9]

RORyt Signaling in Th17 Cells
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RORYyt pathway and the intervention point for inhibitors.

Case Study 2: Allosteric Inhibitors of HIV-1 Integrase

HIV-1 integrase is an essential viral enzyme for replication, making it a prime target for antiviral
therapy.[13] A novel class of inhibitors, known as allosteric integrase inhibitors (ALLINIS), does

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7445745/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7445745/
https://www.benchchem.com/product/b1592278?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC509174/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

not target the active site but rather the binding site for the host protein LEDGF/p75.[14]

A series of potent ALLINIs was developed using the 5,6,7,8-tetrahydro-1,6-naphthyridine
scaffold.[14] These molecules bind within the LEDGF/p75 pocket, promoting aberrant
multimerization of the integrase enzyme and disrupting its function, thereby potently inhibiting
HIV-1 replication.[14] This mechanism provides an alternative strategy to combat drug
resistance that may arise with active-site inhibitors.

Part 4: Experimental Protocols and Safe Handling

The successful use of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine requires adherence to
standard laboratory procedures for air- and moisture-sensitive reactions, as well as appropriate
safety protocols.

Protocol: General Procedure for Nucleophilic Aromatic
Substitution with an Amine

This protocol describes a representative SNAr reaction. It is a self-validating system where
reaction progress can be monitored, and product identity is confirmed through standard
analytical methods.

o Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (e.g., Nitrogen or
Argon), add 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq), the desired primary or
secondary amine (1.1-1.5 eq), and a suitable base (e.g., K2COs, Cs2COs, or a non-
nucleophilic organic base like DIPEA, 2.0-3.0 eq).

» Solvent Addition: Add an appropriate anhydrous polar aprotic solvent (e.g., DMF, DMSO, or
NMP). The reaction concentration is typically between 0.1 and 0.5 M.

e Heating and Monitoring: Heat the reaction mixture to a temperature between 80-140 °C. The
optimal temperature must be determined empirically. Monitor the reaction progress by Thin
Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until
the starting material is consumed.

o Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract the
product with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Wash the
combined organic layers with water and brine to remove the solvent and inorganic salts.
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 Purification and Characterization: Dry the organic layer over anhydrous NazSOa4 or MgSOa,
filter, and concentrate under reduced pressure. Purify the crude product using silica gel
column chromatography to obtain the desired 2-amino-substituted-5,6,7,8-tetrahydro-1,6-
naphthyridine. Confirm the structure and purity of the final product using *H NMR, 3C NMR,
and HRMS.

Safety and Handling Guidelines

e Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[5]
Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a
lab coat.[5] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.

[5]

» Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably
under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[4][6] Store away from incompatible
materials such as strong oxidizing agents.

Conclusion

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is more than a simple chemical intermediate;
it is a strategically vital building block for modern drug discovery. Its well-defined reactivity,
coupled with scalable and enantioselective synthetic routes to its core structure, provides
medicinal chemists with a reliable platform for constructing novel therapeutics. As
demonstrated by its role in the development of potent RORyt and HIV-1 integrase inhibitors,
this scaffold enables the precise molecular architecture required to address complex and
significant biological targets. Its continued application is poised to contribute to the next
generation of innovative medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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